
Hydrodolasetron-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrodolasetron-d4 is a deuterium-labeled version of hydrodolasetron, which is a major active metabolite of dolasetron. Dolasetron is a serotonin 5-HT3 receptor antagonist used primarily as an antiemetic to prevent nausea and vomiting associated with chemotherapy and postoperative recovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydrodolasetron-d4 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the hydrodolasetron molecule. The specific synthetic routes and reaction conditions for this compound are not widely published, but it generally involves the deuteration of hydrodolasetron using deuterium gas or deuterated reagents under controlled conditions .
Industrial Production Methods
Industrial production of this compound would likely follow similar methods to those used for other deuterated compounds. This includes the use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for purification and quantification .
Chemical Reactions Analysis
Types of Reactions
Hydrodolasetron-d4, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound could yield hydroxylated derivatives, while reduction could produce deuterated alcohols .
Scientific Research Applications
Hydrodolasetron-d4 is primarily used in scientific research as a tracer for quantitation during the drug development process. Its applications include:
Chemistry: Used in studies involving the pharmacokinetic and metabolic profiles of drugs.
Biology: Helps in understanding the biological pathways and interactions of dolasetron and its metabolites.
Medicine: Assists in the development of antiemetic drugs and understanding their mechanisms of action.
Industry: Used in the production and quality control of pharmaceutical products
Mechanism of Action
Hydrodolasetron-d4, like hydrodolasetron, exerts its effects by selectively antagonizing serotonin 5-HT3 receptors. This action blocks serotonin both peripherally in the gastrointestinal tract and centrally in the chemoreceptor trigger zone of the brain, thereby preventing nausea and vomiting .
Comparison with Similar Compounds
Similar Compounds
Dolasetron: The parent compound of hydrodolasetron-d4, used as an antiemetic.
Ondansetron: Another serotonin 5-HT3 receptor antagonist used for similar purposes.
Granisetron: Also a 5-HT3 receptor antagonist with similar applications.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic studies. Deuteration can affect the metabolic stability and pharmacokinetic profile of the compound, making it a valuable tool in drug development .
Properties
Molecular Formula |
C19H22N2O3 |
|---|---|
Molecular Weight |
330.4 g/mol |
IUPAC Name |
(10-hydroxy-8-azatricyclo[5.3.1.03,8]undecan-5-yl) 4,5,6,7-tetradeuterio-1H-indole-3-carboxylate |
InChI |
InChI=1S/C19H22N2O3/c22-18-10-21-12-5-11(18)6-13(21)8-14(7-12)24-19(23)16-9-20-17-4-2-1-3-15(16)17/h1-4,9,11-14,18,20,22H,5-8,10H2/i1D,2D,3D,4D |
InChI Key |
MLWGAEVSWJXOQJ-RHQRLBAQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)C(=O)OC3CC4CC5CC(C3)N4CC5O)[2H])[2H] |
Canonical SMILES |
C1C2CC3CC(CC1N3CC2O)OC(=O)C4=CNC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


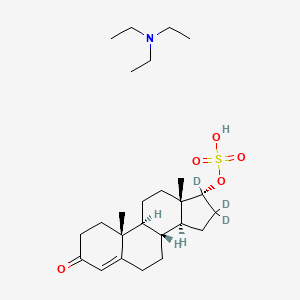

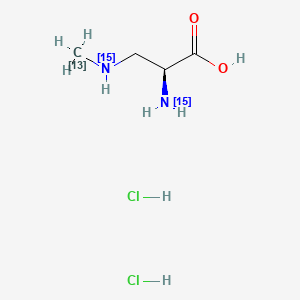
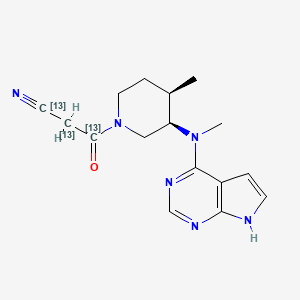
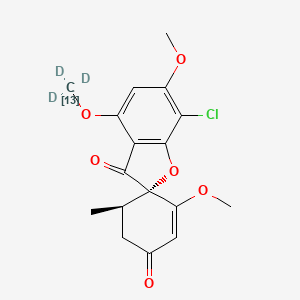
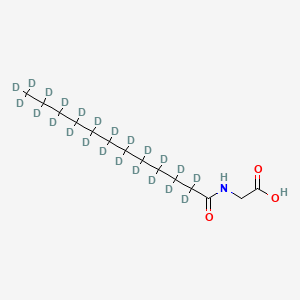
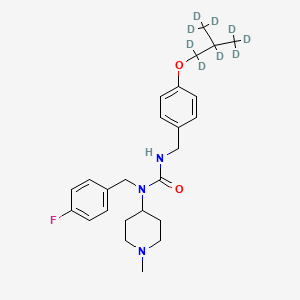
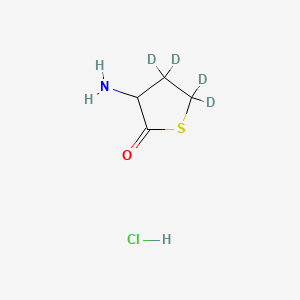
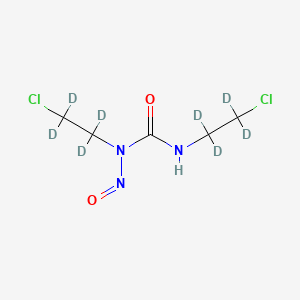
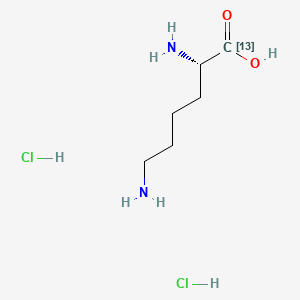
![tetrapotassium;2-[2-[2-[2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)anilino]acetate](/img/structure/B12415232.png)
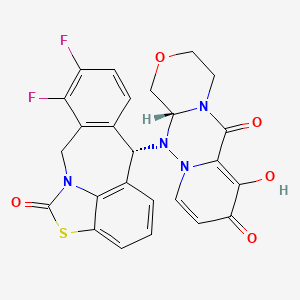
![1H-Pyrrole-3-methanamine,5-(2-fluorophenyl)-1-[[3-(3-methoxypropoxy)phenyl]sulfonyl]-N-methyl-d3](/img/structure/B12415256.png)
![2-[3-[4-(3-chloro-4-hydroxyphenyl)piperazin-1-yl]-1,1,2,2,3,3-hexadeuteriopropyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B12415258.png)
